REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10]1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6][C:5]2=1.[Br:16][CH2:17][CH2:18]Br.[OH-].[Na+].C1(=O)C2C(C3C(N=2)=CC=CC=3)=CC=C1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[CH:13][CH:14]=1)[N:11]([CH2:18][CH2:17][Br:16])[C:10]1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6][C:5]2=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C=3CCCC(C3NC2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
7.5 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
carbazolone
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3N=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature, with 4.25 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while continuously stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous alkaline layer is separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water
|
Type
|
DISTILLATION
|
Details
|
the excess dibromoethane distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from 200 ml
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C=3CCCC(C3N(C2=CC1)CCBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |